molecular formula C13H17Br2N3O3 B1265284 N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide

N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide

Cat. No. B1265284
M. Wt: 423.1 g/mol
InChI Key: NMOWVTVURUKLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moloka'Iakitamide is a natural product found in Pseudoceratina arabica with data available.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds in the environment. These processes generate different kinetics, mechanisms, and by-products when treating various compounds from aqueous mediums. The efficacy of AOPs, including their potential application to compounds related to N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide, lies in their ability to break down complex chemicals into less harmful by-products, thereby mitigating environmental pollution (Qutob et al., 2022).

Acrylamide in Processed Foods

The presence of acrylamide, a potentially neurotoxic and carcinogenic compound, in processed foods has garnered significant attention. Given the structural similarity to acrylamide, research on N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide could focus on its formation, occurrence, and potential health impacts when present in food items. Understanding these aspects is crucial for assessing the safety and regulatory compliance of food products containing similar compounds (Pundir et al., 2019).

Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants (SPAs), like N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide, are utilized in various commercial and industrial products for their antioxidant properties. Research on SPAs focuses on their environmental occurrence, human exposure, and potential health impacts. Understanding the toxicity and environmental behavior of such compounds is essential for evaluating their safety and developing safer alternatives (Liu & Mabury, 2020).

properties

Product Name

N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide

Molecular Formula

C13H17Br2N3O3

Molecular Weight

423.1 g/mol

IUPAC Name

N'-[3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propyl]oxamide

InChI

InChI=1S/C13H17Br2N3O3/c14-9-6-8(2-3-16)7-10(15)11(9)21-5-1-4-18-13(20)12(17)19/h6-7H,1-5,16H2,(H2,17,19)(H,18,20)

InChI Key

NMOWVTVURUKLSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCCNC(=O)C(=O)N)Br)CCN

synonyms

moloka'iakitamide
molokaiakitamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide
Reactant of Route 2
N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide
Reactant of Route 3
N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide
Reactant of Route 4
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N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide
Reactant of Route 5
N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide
Reactant of Route 6
N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide

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